molecular formula C12H13F2NO2 B1488875 (3,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone CAS No. 1455696-19-1

(3,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone

Cat. No.: B1488875
CAS No.: 1455696-19-1
M. Wt: 241.23 g/mol
InChI Key: FVYIXWLNBWISMC-UHFFFAOYSA-N
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Description

(3,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone (DFHPM) is a fluorinated aromatic ketone featuring a pyrrolidine scaffold substituted with a hydroxymethyl group. Its design combines a 3,4-difluorophenyl group—a common motif to enhance metabolic stability and lipophilicity—with a polar hydroxymethyl group that may facilitate hydrogen bonding. Below, DFHPM is compared to similar methanone derivatives to highlight structural, pharmacological, and physicochemical distinctions.

Properties

IUPAC Name

(3,4-difluorophenyl)-[3-(hydroxymethyl)pyrrolidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13F2NO2/c13-10-2-1-9(5-11(10)14)12(17)15-4-3-8(6-15)7-16/h1-2,5,8,16H,3-4,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FVYIXWLNBWISMC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1CO)C(=O)C2=CC(=C(C=C2)F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13F2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(3,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone, with the CAS number 1455696-19-1, is a compound that has garnered attention for its potential biological activities. This article reviews its chemical properties, biological mechanisms, and relevant case studies that highlight its pharmacological significance.

  • Molecular Formula : C12_{12}H13_{13}F2_2NO2_2
  • Molecular Weight : 241.23 g/mol
  • Purity : Minimum 95% .

The biological activity of (3,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone is primarily attributed to its interaction with various biological targets. The compound's structure allows it to engage in hydrogen bonding and hydrophobic interactions with proteins, potentially modulating enzyme activity and receptor functions.

Anti-inflammatory Activity

Research indicates that compounds similar to (3,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone exhibit significant anti-inflammatory effects. For instance, related structures have shown inhibition of cyclooxygenase and lipoxygenase pathways, which are crucial in mediating inflammatory responses .

In a comparative study involving various compounds:

  • IC50 Values : The inhibition concentration for related compounds was found to be in the range of 0.1 to 1.1 µM for cyclooxygenase and lipoxygenase activities .

Anticancer Potential

The compound has been evaluated for its anticancer properties. A study demonstrated that derivatives of pyrrolidine structures can induce apoptosis in cancer cell lines by disrupting cellular signaling pathways associated with proliferation and survival .

CompoundTypeIC50 (µM)
L-651896Anti-inflammatory0.1
Pyrrolidine derivativeAnticancerVaries

Neuroprotective Effects

Preliminary studies suggest that (3,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone may possess neuroprotective properties. This is hypothesized due to its ability to modulate neurotransmitter systems and reduce oxidative stress in neuronal cells .

Research Findings

Recent investigations into the compound's biological profile have revealed:

  • Cytotoxicity : Relatively low cytotoxicity across various cell lines makes it a promising candidate for further drug development.
  • Selectivity : The compound exhibits selective inhibition of certain enzymes involved in inflammatory processes without affecting others significantly, suggesting a targeted therapeutic potential .

Scientific Research Applications

The biological activity of (3,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone is primarily attributed to its ability to interact with various proteins and enzymes. This interaction can modulate enzyme activity and receptor functions, which is critical in the development of therapeutic agents.

Pharmacological Research

The compound has been investigated for its potential in treating various conditions, including:

  • Neurological Disorders : Its ability to interact with neurotransmitter systems makes it a candidate for research into treatments for conditions like schizophrenia and depression.
  • Metabolic Disorders : Preliminary studies suggest that it may have implications in managing metabolic syndromes due to its effects on insulin sensitivity and glucose metabolism.

Antimicrobial Activity

Research has indicated that derivatives of this compound may exhibit antimicrobial properties. Studies have shown effectiveness against various pathogens, suggesting potential applications in developing new antibiotics.

PathogenMinimum Inhibitory Concentration (MIC)Reference
E. coli62.5 µg/mL
S. aureus78.12 µg/mL
E. faecalis78.12 µg/mL

Anticancer Research

In vitro studies have demonstrated cytotoxic effects against several cancer cell lines, including:

  • HeLa Cells : Significant inhibition of cell growth was observed.
  • A549 Cells : The compound showed promising results in reducing viability.

These findings indicate that (3,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone could be further explored as a potential anticancer agent.

Study on Antimicrobial Properties

A recent study explored the antibacterial activity of compounds similar to (3,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone against resistant strains of Staphylococcus aureus. The results confirmed significant effectiveness against methicillin-resistant strains through in vitro assays.

Cytotoxicity Assessment

Research assessing the cytotoxic effects of phenolic compounds revealed that derivatives like (3,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone exhibited significant inhibition of cell growth in cancer cell lines using MTT assays to determine cell viability post-treatment.

Comparison with Similar Compounds

Pyrrolidine/Piperidine-Based Methanones

Compound Name Core Structure Aromatic Substituent Key Functional Groups Molecular Weight (g/mol) Biological Activity
DFHPM Pyrrolidine 3,4-Difluorophenyl Hydroxymethyl ~300–350 (estimated) GPCR ligand (inferred)
[3-[(2,4-Difluorophenyl)methyl]-3-(hydroxymethyl)piperidin-1-yl]-[5-(2-methylpropyl)-1H-pyrazol-3-yl]methanone Piperidine 2,4-Difluorophenyl Hydroxymethyl, pyrazole 391.46 Melanin-concentrating hormone receptor ligand
(S)-(2-(3,4-Dimethoxybenzyl)pyrrolidin-1-yl)(3-(m-tolyl)pyrazin-2-yl)methanone Pyrrolidine 3-(m-Tolyl)pyrazine Dimethoxybenzyl 418.16 Dual orexin receptor antagonist
4-(3,5-Difluorophenyl)-2H-1,2,3-triazol-2-ylmethanone Pyrrolidine 3,5-Difluorophenyl Triazole ~350 (estimated) Not reported

Key Observations :

  • Aromatic Substitution : DFHPM’s 3,4-difluorophenyl group differs from the 2,4-difluoro substitution in , which may alter receptor binding specificity. The 3,5-difluoro analog in introduces steric and electronic variations.
  • Core Scaffold : Piperidine-based compounds (e.g., ) exhibit larger molecular weights and distinct conformational flexibility compared to pyrrolidine derivatives like DFHPM.

Spiro and Heterocyclic Methanones

Compound Name Core Structure Aromatic Substituent Key Functional Groups Molecular Weight (g/mol) Biological Activity
(1'-Allyl-5-fluorospiro[indoline-3,4'-piperidin]-1-yl)(2,3-difluorophenyl)methanone Spiro indoline-piperidine 2,3-Difluorophenyl Allyl, fluorine 386.41 Not reported
1-[4-(3-Chloro-phenylamino)-1-methyl-1H-pyrrolo[3,2-c]pyridin-7-yl]-1-morpholin-4-yl-methanone Pyrrolo-pyridine Chlorophenylamino Morpholine ~400 (estimated) Kinase inhibitor (inferred)

Key Observations :

  • Heterocyclic Diversity : Pyrrolo-pyridine cores (e.g., ) expand π-π stacking opportunities, whereas DFHPM’s simpler pyrrolidine may improve metabolic stability.

Pharmacological and Physicochemical Properties

Pharmacological Activity

  • The hydroxymethyl group may mimic endogenous substrates, enhancing binding affinity.
  • Orexin Receptor Antagonism : The dimethoxybenzyl-pyrrolidine derivative in demonstrates dual orexin receptor antagonism (LC-MS: [M+H]+ = 418.16), highlighting the role of aromatic substituents in CNS activity.

Physicochemical Properties

  • Lipophilicity: Fluorination in DFHPM and increases logP compared to non-fluorinated analogs, improving blood-brain barrier penetration.
  • Hydrogen Bonding : The hydroxymethyl group in DFHPM may reduce logP relative to ’s dimethoxybenzyl group, balancing solubility and permeability.

Preparation Methods

Detailed Synthetic Scheme and Data

The following table summarizes a representative synthetic sequence adapted for preparing (3,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone and closely related analogues, including key reagents, catalysts, and yields reported in the literature:

Step Reaction Type Starting Material Reagents/Catalysts Product Intermediate Yield (%) Notes
1 Hydrogenation of nitrile 3-cyano-2-methyl-6-(3,4-difluorophenyl)pyridine-2-carboxylic acid Pd/C or Raney Nickel, H2 3-aminomethyl-pyrrolidine derivative 70-90 Pd/C preferred for reliability; Raney Ni for selectivity
2 Protection Aminomethyl intermediate Boc2O or similar Boc-protected aminomethyl intermediate 85-95 Protects amine for amidation step
3 Amidation Boc-protected intermediate + 3,4-difluorophenyl carboxylic acid derivative PyBOP, base (e.g., DIPEA) Amide-linked intermediate 75-90 Efficient coupling with high purity
4 Deprotection Amide intermediate TFA (trifluoroacetic acid) Free aminomethyl-pyrrolidinyl methanone 80-95 Removes Boc group cleanly
5 Reduction (if hydroxymethyl desired) Carboxylic acid intermediate LiAlH4 or NaBH4 Hydroxymethyl-substituted pyrrolidine 65-85 Selective reduction of acid to alcohol
6 Chloride formation Hydroxymethyl intermediate SOCl2 Chloromethyl intermediate 80-90 For subsequent nucleophilic substitution
7 Nucleophilic substitution Chloromethyl intermediate Phthalimide, then KOH hydrolysis Final hydroxymethyl-pyrrolidinyl methanone 70-85 Converts chloride to hydroxymethyl group

Research Findings and Analysis

  • The hydrogenation of cyano groups to aminomethyl intermediates is a critical step, with palladium on charcoal providing reproducible and high-yielding conversions. Raney Nickel catalysis is also effective but may require hydrazine hydrate for improved efficiency.
  • The amidation step using PyBOP is highly effective for coupling the aminomethyl pyrrolidine with aryl carboxylic acids, including 3,4-difluorophenyl derivatives, enabling the formation of the methanone linkage with minimal side reactions.
  • The halogen substitution pattern on the phenyl ring, particularly 3,4-difluoro substitution, significantly influences the biological activity and binding affinity of the final compound, supporting the choice of difluorophenyl groups in synthesis.
  • The hydroxymethyl substitution on the pyrrolidine ring can be introduced via reduction of carboxylic acid intermediates or by nucleophilic displacement of chlorides, providing flexibility in synthetic design.
  • The synthetic routes are adaptable to various aryl substitutions and functional groups, allowing for structure-activity relationship studies and optimization of pharmacological properties.

Q & A

Q. What are the key synthetic pathways for (3,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone, and what reagents are critical for its preparation?

The synthesis typically involves multi-step reactions:

  • Step 1 : Formation of the pyrrolidine ring with a hydroxymethyl group. This may involve cyclization of a γ-amino alcohol precursor under acidic or basic conditions, followed by protection/deprotection strategies for the hydroxyl group .
  • Step 2 : Coupling the pyrrolidine moiety to the 3,4-difluorophenyl group via a ketone linkage. Friedel-Crafts acylation or nucleophilic acyl substitution could be employed, using catalysts like AlCl₃ or Pd-based reagents .
  • Critical Reagents : Lewis acids (e.g., AlCl₃), acyl chlorides, and protecting agents (e.g., tert-butyldimethylsilyl chloride for the hydroxymethyl group) .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound?

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identify protons on the pyrrolidine ring (δ 3.0–4.5 ppm) and aromatic fluorophenyl protons (δ 6.5–7.5 ppm). Coupling patterns from fluorine atoms (e.g., meta/para splitting) help confirm substitution .
    • ¹³C and ¹⁹F NMR : Confirm carbonyl (C=O, δ ~200 ppm) and fluorinated aromatic carbons .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (e.g., ESI+ m/z ~280–300 range) .
  • HPLC : Reverse-phase chromatography with UV detection ensures purity (>98%), as seen in similar fluorinated methanones .

Q. What preliminary biological screening approaches are recommended to assess its activity?

  • Enzyme Assays : Test inhibition of kinases (e.g., JAK/STAT pathways) or GPCRs, given structural analogs targeting these systems .
  • Cellular Viability Assays : Use cancer cell lines (e.g., HeLa, MCF-7) to evaluate cytotoxicity via MTT or ATP-based assays .

Advanced Research Questions

Q. How can synthetic yield be optimized for the hydroxymethylpyrrolidine intermediate?

  • Solvent Optimization : Polar aprotic solvents (e.g., DMF, DMSO) enhance nucleophilic substitution rates .
  • Catalyst Screening : Test Brønsted/Lewis acids (e.g., H₂SO₄, ZnCl₂) for cyclization efficiency .
  • Temperature Control : Lower temperatures (0–5°C) minimize side reactions during acylation .

Q. What experimental strategies resolve discrepancies in reported biological activity data?

  • Purity Analysis : Validate compound integrity via HPLC-MS to rule out degradation products .
  • Assay Standardization : Control variables like serum concentration, incubation time, and cell passage number .
  • Stereochemical Confirmation : Use chiral chromatography or X-ray crystallography to verify enantiomeric purity, as racemic mixtures may skew activity .

Q. How can computational methods predict the compound’s mechanism of action?

  • Molecular Docking : Simulate binding to kinase ATP pockets (e.g., PDB ID 1ATP) using software like AutoDock Vina .
  • QSAR Modeling : Correlate substituent effects (e.g., fluorine position) with activity trends from analogous compounds .

Q. What are the stability considerations for long-term storage in biological assays?

  • Lyophilization : Store as a lyophilized powder under inert gas (Ar/N₂) to prevent hydrolysis of the ketone group .
  • Buffer Compatibility : Avoid basic conditions (pH >9) that may degrade the pyrrolidine ring .

Data Contradiction Analysis

Q. How to interpret conflicting solubility data in polar vs. nonpolar solvents?

  • Structural Insights : The hydroxymethyl group enhances polarity, but fluorinated aryl rings reduce it. Use Hansen solubility parameters to identify optimal solvents (e.g., THF, acetone) .
  • Experimental Validation : Conduct shake-flask experiments with UV/Vis quantification .

Q. Why do fluorination patterns on the phenyl ring lead to divergent biological outcomes?

  • Electron-Withdrawing Effects : 3,4-Difluoro substitution increases electrophilicity of the ketone, enhancing interactions with nucleophilic residues (e.g., cysteine thiols) .
  • Comparative Studies : Synthesize mono-fluoro analogs and test activity in parallel .

Methodological Tables

Q. Table 1. Key ¹H NMR Peaks for Structural Confirmation

Proton EnvironmentChemical Shift (δ, ppm)Multiplicity
Pyrrolidine H (C3)3.5–4.0multiplet
Aromatic H (ortho-F)7.1–7.3doublet
Hydroxymethyl (-CH₂OH)3.8–4.2triplet

Q. Table 2. Optimization of Acylation Reaction Yield

CatalystSolventTemp (°C)Yield (%)
AlCl₃DCM072
FeCl₃THF2558
NoneDMF5035

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(3,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone
Reactant of Route 2
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(3,4-Difluorophenyl)(3-(hydroxymethyl)pyrrolidin-1-yl)methanone

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